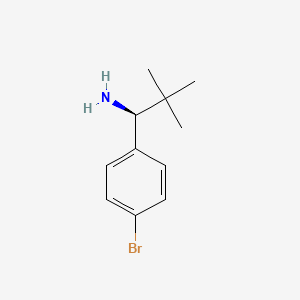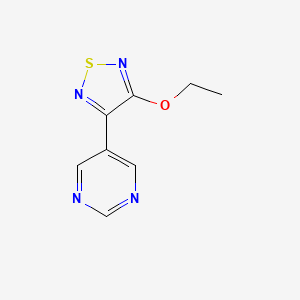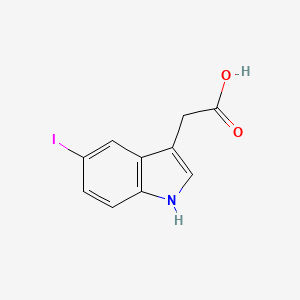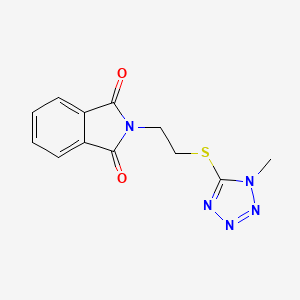![molecular formula C12H11Cl2N5O2S B13107497 [[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea CAS No. 68241-04-3](/img/structure/B13107497.png)
[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea: is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea typically involves multiple steps, starting with the preparation of the quinazoline core The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or through the reaction of 2-aminobenzamide with various aldehydes
The acetylation of the quinazoline core is carried out using acetyl chloride in the presence of a base such as pyridine. The final step involves the reaction of the acetylated quinazoline with thiourea under acidic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the quinazoline core, potentially converting the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and methyl positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-chlorosuccinimide (NCS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxylated quinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: The compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit certain pathways involved in cancer cell proliferation makes it a potential therapeutic agent.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
作用機序
The mechanism of action of [[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting cellular processes. This inhibition can lead to the suppression of cancer cell growth and proliferation. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate key signaling pathways is a significant area of research.
類似化合物との比較
Quinazoline: A parent compound with a similar core structure but lacking the specific substitutions found in [[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea.
Thiourea: A simpler compound that shares the thiourea moiety but lacks the quinazoline core.
2,6-Dichloroquinazoline: A compound with a similar quinazoline core but different functional groups.
Uniqueness: The uniqueness of this compound lies in its combined structural features, which confer specific biological activities not observed in the individual components. The presence of both the quinazoline core and the thiourea moiety allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.
特性
CAS番号 |
68241-04-3 |
|---|---|
分子式 |
C12H11Cl2N5O2S |
分子量 |
360.2 g/mol |
IUPAC名 |
[[2-(6,8-dichloro-2-methyl-4-oxoquinazolin-3-yl)acetyl]amino]thiourea |
InChI |
InChI=1S/C12H11Cl2N5O2S/c1-5-16-10-7(2-6(13)3-8(10)14)11(21)19(5)4-9(20)17-18-12(15)22/h2-3H,4H2,1H3,(H,17,20)(H3,15,18,22) |
InChIキー |
KYQGAIHWYSKMKE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1CC(=O)NNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)
![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)
![2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)





